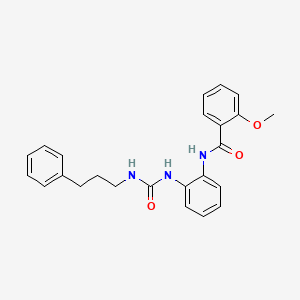

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[2-(3-phenylpropylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-30-22-16-8-5-13-19(22)23(28)26-20-14-6-7-15-21(20)27-24(29)25-17-9-12-18-10-3-2-4-11-18/h2-8,10-11,13-16H,9,12,17H2,1H3,(H,26,28)(H2,25,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIYJYVTSNYTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Ureido Group:

Attachment of the Phenylpropyl Group: Finally, the phenylpropyl group is introduced via a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide core can be reduced to form an amine derivative.

Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-methoxy-N-((4-(3-methylureido)phenyl)sulfonyl)benzamide

- N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide

Uniqueness

2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article synthesizes available research findings, including structure-activity relationships, antiproliferative effects, and other biological activities associated with this compound.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

- Chemical Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 298.35 g/mol

- CAS Number : 1309933-44-5

1. Antiproliferative Activity

Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation, which is crucial in cancer therapy. The biological activity of this compound has been evaluated against various cancer cell lines.

The compound demonstrated significant antiproliferative effects, particularly against the MCF-7 breast cancer cell line, with an IC50 value of 1.2 μM, indicating potent activity comparable to established chemotherapeutics like doxorubicin.

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the chemical structure can significantly influence biological activity. For instance, the presence of methoxy groups and specific substitutions on the phenyl rings appears to enhance antiproliferative potency.

3. Antioxidant Activity

In addition to its antiproliferative effects, this compound has shown promising antioxidant properties. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress, which is linked to cancer progression.

The antioxidant activity was assessed using various assays, with results indicating that the compound outperformed standard antioxidants like BHT in certain tests.

4. Antibacterial Activity

The antibacterial potential of the compound was also examined, particularly against Gram-positive bacteria such as Enterococcus faecalis.

This indicates that this compound may serve as a lead compound for developing new antibacterial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A study synthesized several derivatives of benzamide compounds, including variations of this compound, assessing their biological activities across multiple cancer cell lines.

- Comparative Studies : In comparative studies with known anticancer agents, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 2-methoxy-N-(2-(3-(3-phenylpropyl)ureido)phenyl)benzamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 3-phenylpropylamine with a substituted phenyl isocyanate to form the ureido intermediate.

- Step 2 : Coupling the ureido intermediate with 2-methoxybenzoic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxyl groups .

- Purification : Column chromatography or recrystallization is critical to isolate the final compound in high purity (>95%). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

Q. Which analytical techniques are essential for structural validation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methoxy, ureido, and benzamide groups. For example, the methoxy proton resonates at ~3.8–4.0 ppm .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm for the benzamide, N-H stretches at ~3300 cm for the ureido group) .

- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Methodological Answer :

- Catalyst Screening : Use high-throughput screening to identify optimal catalysts (e.g., DMAP vs. HOBt) for coupling reactions. For example, DMAP may enhance yields in DCC-mediated amide bond formation .

- Solvent Systems : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates. Lower reaction temperatures (~0–5°C) may suppress side reactions during sensitive steps .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., isocyanate formation) to improve heat dissipation and scalability .

Q. What experimental approaches are used to investigate the compound’s interaction with biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) between the compound and purified protein targets. Ensure proper immobilization of the protein on sensor chips .

- Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) to predict binding modes. Validate results with mutagenesis experiments on key residues (e.g., catalytic site mutations) .

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration, incubation time).

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolic differences (e.g., CYP450 activity) explain variability in IC values .

- Orthogonal Validation : Confirm activity with complementary techniques (e.g., Western blot for protein expression changes alongside cell viability assays) .

Q. What challenges arise in establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substitutions (e.g., replacing methoxy with ethoxy or halogens) and compare activity. For example, bulkier substituents may reduce binding affinity due to steric hindrance .

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical binding features (e.g., hydrogen-bond acceptors in the ureido group). Validate models with truncated analogs .

- Data Integration : Combine SAR data with pharmacokinetic parameters (e.g., logP, solubility) to prioritize analogs for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.